N-(4-ethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
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Overview
Description
N-(4-ethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethylphenyl group, a piperidinylsulfonyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridinyl intermediate: This step involves the reaction of a suitable pyridine derivative with reagents that introduce the oxo and piperidinylsulfonyl groups.
Attachment of the ethylphenyl group: This can be achieved through a substitution reaction where the ethylphenyl group is introduced to the intermediate compound.
Formation of the acetamide linkage: The final step involves the formation of the acetamide bond, typically through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a secondary amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide
- N-(4-ethylphenyl)-2-[2-oxo-5-(morpholin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide
Uniqueness
N-(4-ethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-(4-ethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide, also referred to as P511-1080, is a compound of interest due to its potential biological activities. This article discusses the biological activity of this compound, including its antimicrobial properties, mechanism of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C20H25N3O4S |
Molecular Weight | 403.5 g/mol |
CAS Number | 1358354-69-4 |
IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of related structures have shown significant activity against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were evaluated for these derivatives, with some exhibiting MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
The mechanism by which this compound exerts its antimicrobial effects may involve the inhibition of biofilm formation and disruption of bacterial cell integrity. The presence of a piperidine sulfonamide moiety is believed to play a crucial role in enhancing the bioactivity through interactions with bacterial enzymes or structural components .
Study on Antimicrobial Efficacy
A comparative study was conducted to evaluate the antimicrobial efficacy of various derivatives including this compound. The results indicated that compounds with similar structural characteristics demonstrated promising activity against both Gram-positive and Gram-negative bacteria. The study utilized standard methodologies such as disk diffusion and broth microdilution techniques to ascertain the effectiveness of these compounds .
In Vivo Studies
In vivo studies involving animal models have also been conducted to assess the therapeutic potential of this compound. For example, a study indicated that treatment with related piperidine derivatives resulted in a significant reduction in infection rates in models infected with resistant strains of bacteria . These findings suggest that further exploration into the clinical applications of this compound could be warranted.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-2-16-6-8-17(9-7-16)21-19(24)15-22-14-18(10-11-20(22)25)28(26,27)23-12-4-3-5-13-23/h6-11,14H,2-5,12-13,15H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZECJAQLGDEYFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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